

2,6-Difluoro-3-nitropyridine molecular structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Difluoro-3-nitropyridine

Cat. No.: B1354151

[Get Quote](#)

An In-depth Technical Guide to 2,6-Difluoro-3-nitropyridine

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2,6-Difluoro-3-nitropyridine**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2,6-difluoro-3-nitropyridine**.^{[1][2]} The molecule consists of a pyridine ring substituted with two fluorine atoms at positions 2 and 6, and a nitro group at position 3.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of **2,6-Difluoro-3-nitropyridine**.

Physicochemical Properties

A summary of the key physicochemical properties of **2,6-Difluoro-3-nitropyridine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C5H2F2N2O2	[1] [3]
Molecular Weight	160.08 g/mol	[3]
CAS Number	58602-02-1	[1] [3]
Appearance	Colorless to light yellow liquid	[3]
Melting Point	6 °C	[3]
Boiling Point	218-220 °C (at 760 Torr)	[3]
Density	1.555 ± 0.06 g/cm³	[3]

Spectroscopic Data

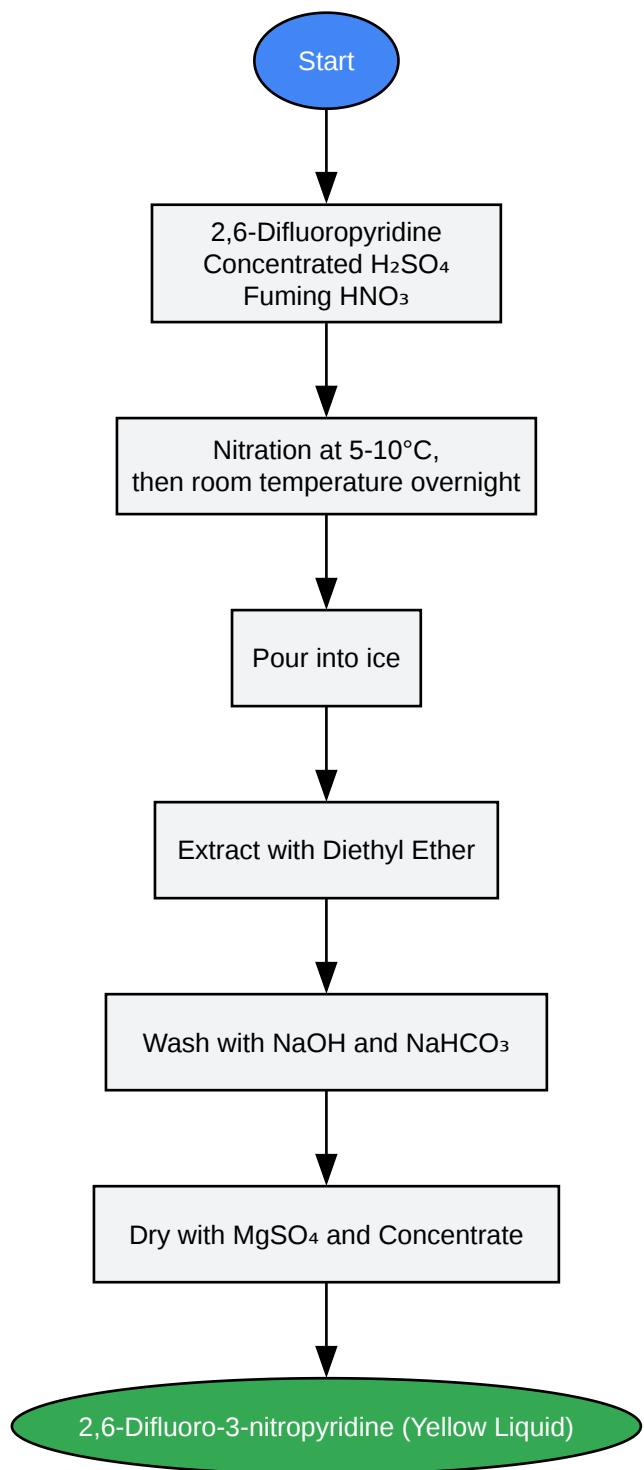
While complete experimental spectra are not readily available in the public domain, some reported and predicted spectroscopic data are summarized below.

NMR Spectroscopy

Nucleus	Chemical Shift (δ) / ppm	Coupling Constants (J) / Hz	Solvent	Reference
¹ H	8.03 (ddd)	J = 8.4, 8.4, 7.0	CDCl ₃	[3]
¹ H	6.79 (dd)	J = 8.3, 3.0	CDCl ₃	[3]
¹⁹ F	-63.8	-	CDCl ₃	[3]
¹⁹ F	-69.3	-	CDCl ₃	[3]

Note: Predicted ¹³C NMR data suggests signals would appear in the aromatic region, with carbons attached to fluorine showing characteristic splitting patterns.

Synthesis Protocols


Two primary methods for the synthesis of **2,6-Difluoro-3-nitropyridine** have been reported.

Nitration of 2,6-Difluoropyridine

This method involves the direct nitration of 2,6-difluoropyridine.

Experimental Protocol:

- A mixture of concentrated sulfuric acid (600 mL) and fuming nitric acid (90%, 400 mL) is cooled in an ice bath to maintain an internal temperature of 5-10 °C.
- 2,6-Difluoropyridine (200 g, 1.74 mol) is added dropwise to the cooled acid mixture.
- The resulting mixture is stirred overnight at room temperature.
- The reaction mixture is then slowly poured into 3 kg of ice.
- The aqueous mixture is extracted with diethyl ether (2 x 2 L).
- The combined organic layers are washed with 1.5 N aqueous NaOH (2 x 1 L) and then with saturated aqueous NaHCO₃ (400 mL) until the pH is between 8 and 9.
- The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to remove any unreacted 2,6-difluoropyridine.
- The final product, **2,6-Difluoro-3-nitropyridine**, is obtained as a yellow liquid.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2,6-Difluoro-3-nitropyridine** via nitration.

Fluorination of 2,6-Dichloro-3-nitropyridine

This method involves a halogen exchange reaction.

Experimental Protocol:

- To a solution of 2,6-dichloro-3-nitropyridine in an appropriate aprotic polar solvent such as DMSO, add a source of fluoride ions (e.g., CsF or KF).
- Heat the reaction mixture to a temperature sufficient to promote the halogen exchange (typically 80-150 °C).
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
- Upon completion, the reaction mixture is cooled and poured into water.
- The product is extracted with an organic solvent (e.g., diethyl ether).
- The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography.

Molecular Geometry (Predicted)

As no experimental crystal structure is available, the molecular geometry was predicted using computational chemistry methods. The following table summarizes the predicted bond lengths and angles.

Bond	Bond Length (Å)	Angle	Angle (°)
C2-F	1.33	F-C2-N1	116.5
C6-F	1.33	F-C6-N1	116.5
C3-N(O ₂)	1.47	C2-C3-N(O ₂)	121.0
N-O (avg)	1.22	O-N-O	125.0
C-C (avg)	1.39	C2-N1-C6	117.0
C-N (avg)	1.34	N1-C2-C3	123.5

Note: These values are based on geometry optimization and may differ from experimental values.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways of **2,6-Difluoro-3-nitropyridine**. However, substituted nitropyridines are a class of compounds known to exhibit a wide range of biological activities. The presence of the nitro group, a known pharmacophore, and the fluorine atoms, which can enhance metabolic stability and binding affinity, suggests that this molecule could be a candidate for biological screening. Further research is required to elucidate any potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-difluoro-3-nitropyridine 95% | CAS: 58602-02-1 | AChemBlock [achemblock.com]
- 2. 2,6-Difluoro-3-nitropyridine | 58602-02-1 [sigmaaldrich.com]
- 3. 2,6-Difluoro-3-nitropyridine CAS#: 58602-02-1 [m.chemicalbook.com]
- 4. To cite this document: BenchChem. [2,6-Difluoro-3-nitropyridine molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1354151#2-6-difluoro-3-nitropyridine-molecular-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com